Diethyl 3-fluorobenzylphosphonate
Overview
Description
Diethyl 3-fluorobenzylphosphonate: is an organophosphorus compound with the molecular formula C11H16FO3P . It is a derivative of benzylphosphonate, where a fluorine atom is substituted at the third position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Scientific Research Applications
Chemistry: Diethyl 3-fluorobenzylphosphonate is used as a building block in organic synthesis. It is involved in the synthesis of various organophosphorus compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has potential applications in medicinal chemistry. It is studied for its antimicrobial properties and its ability to inhibit specific enzymes. Research is ongoing to explore its use as a potential drug candidate .
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
Target of Action
Diethyl 3-fluorobenzylphosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
The mode of action of this compound involves chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles . The interaction of the compound with its targets can lead to changes in the biochemical pathways, affecting the function of the targeted enzymes.
Biochemical Pathways
Phosphonates, including this compound, can affect various biochemical pathways. For instance, they can inhibit enzymes like Fructose-1,6-bisphosphatase (FBPase), a key enzyme of gluconeogenesis . This enzyme catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, a precursor of glucose 6-phosphate . By inhibiting such enzymes, phosphonates can disrupt the normal functioning of these pathways, leading to downstream effects.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity is indicated by a Log Po/w (iLOGP) of 2.84 . These properties can impact the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
Diethyl 3-fluorobenzylphosphonate is involved in biochemical reactions, particularly in the synthesis of biologically relevant phosphonylated derivatives . It has been reported that this compound can undergo chemoselective activation with triflic anhydride, enabling flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the formation of C-P and C-B bond formation reactions . It’s also known that phosphonates can mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes .
Metabolic Pathways
Phosphonates are known to be involved in various metabolic routes such as glycolysis, gluconeogenesis, TCA cycle, pentose phosphate pathway, respiratory complexes, β-oxidation, and synthesis of fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 3-fluorobenzylphosphonate can be synthesized through the reaction of 3-fluorobenzyl bromide with triethyl phosphite . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions: Diethyl 3-fluorobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in cross-coupling reactions with aryl and vinyl halides to form new carbon-phosphorus bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-phosphorus bonds.
Bases: Such as sodium hydroxide or potassium carbonate, used in substitution reactions to deprotonate the nucleophile.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products Formed:
Aryl Phosphonates: Formed through cross-coupling reactions.
Substituted Benzylphosphonates: Formed through nucleophilic substitution reactions.
Comparison with Similar Compounds
Diethyl benzylphosphonate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Diethyl 4-fluorobenzylphosphonate: Similar structure but with the fluorine atom at the fourth position, leading to different reactivity and applications.
Uniqueness: Diethyl 3-fluorobenzylphosphonate is unique due to the position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This positional isomerism allows for distinct interactions with molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFYRNCOOXHPGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)F)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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